molecular formula C16H22Cl2N2O2 B6350706 [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 13199-60-5

[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No. B6350706
CAS RN: 13199-60-5
M. Wt: 345.3 g/mol
InChI Key: IDPRDKKIKHHPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as 2-(3,4-DIMETHOXYPHENYL)-N-(PYRIDIN-4-YLMETHYL)ETHANAMINE .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H18N2O2.ClH . The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various heterocyclic compounds. This compound is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Mechanism of Action

[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride is a versatile compound and has been studied extensively in the field of organic chemistry. It has a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of this compound is based on the ability of the compound to act as a nucleophile and to react with electrophiles. This reaction is catalyzed by palladium or organocatalysts, and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been studied extensively in the field of biochemistry and physiology. It has been shown to have a variety of effects on various biological systems. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties. Additionally, it has been shown to have an effect on the regulation of gene expression and the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is a versatile compound and can be used in a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be purchased in bulk. On the other hand, one of the main limitations is that this compound is a relatively reactive compound and can be difficult to handle.

Future Directions

There are a number of potential future directions for the use of [2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride in scientific research. One potential direction is to explore the use of this compound in the synthesis of complex organic compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential mechanisms of action of this compound in various biological systems. Finally, further research could be conducted to explore the potential uses of this compound in the synthesis of dyes and pigments.

Synthesis Methods

[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride can be synthesized in a variety of ways. The most common method is the Pd-catalyzed cross-coupling of pyridin-4-ylmethyl bromide with 3,4-dimethoxyphenyl ethyl bromide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of organocatalysts, palladium catalysts, and the use of microwave-assisted reactions.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRDKKIKHHPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.